2-Bromo-6-fluorobenzaldehyde
Overview
Description
2-Bromo-6-fluorobenzaldehyde is a benzaldehyde derivative with the molecular formula C₇H₄BrFO and a molecular weight of 203.01 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom at the ortho positions on the benzene ring. It is commonly used as a building block in organic synthesis, particularly in the preparation of various ligands, heterocycles, and semiconductors .
Mechanism of Action
Target of Action
2-Bromo-6-fluorobenzaldehyde is a fluorinated benzaldehyde derivative . It is a multi-functional building block used for synthesizing ligands, bicyclic heterocycles, and semiconductors
Mode of Action
The compound interacts with its targets to facilitate various chemical reactions. For instance, it is used to synthesize fluoro-2-formyphenyl boronic acid , a 1H and 19F NMR probe . This probe can determine the enantiopurity of sulfinamides, which are widely used as chiral auxiliaries for asymmetric synthesis .
Biochemical Pathways
This compound is involved in the synthesis of bicyclic heterocycles such as indazoles . This process involves a reaction of this compound, primary amines, and sodium azide, catalyzed by copper (II) oxide . The compound can also assist in the self-assembly of macromolecules to fabricate nanostructures .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability.
Result of Action
The compound’s action results in the formation of various chemical structures. For example, a semiconducting thienisoindigo-based nanowire is assembled with 2-bromobenzaldehyde via halogen and chalcogen bonding . This nanowire shows a hole mobility of 6.39×10−4 cm2/Vs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is light-sensitive , and its reactions should be carried out under inert gas (nitrogen or argon) at 2–8 °C . Safety precautions also need to be taken as it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
It is known that benzaldehyde derivatives can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties .
Cellular Effects
It is known that benzaldehyde derivatives can cause skin and eye irritation, and may have effects on the respiratory system .
Molecular Mechanism
It is known that it can assist in the self-assembly of macromolecules to fabricate nanostructures .
Temporal Effects in Laboratory Settings
It is known to be light-sensitive and should be stored in dark .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-6-fluorobenzaldehyde involves the bromination of 2-bromo-6-fluorotoluene followed by oxidation. The process typically includes the following steps :
Bromination: 2-Bromo-6-fluorotoluene is reacted with hydrobromic acid and hydrogen peroxide under lighting conditions. The reaction is carried out for 6 to 24 hours, resulting in the formation of 2-bromo-6-fluorobenzyl bromide.
Oxidation: The 2-bromo-6-fluorobenzyl bromide is then oxidized using dimethyl sulfoxide and an inorganic compound at 95°C for 3 to 8 hours. The product is extracted, washed, and purified to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. These methods ensure high purity and yield, making the compound suitable for various applications in pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluorobenzaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form various heterocyclic compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide and primary amines can be used in the presence of copper (II) oxide to form bicyclic heterocycles.
Condensation: Reactions with hydrazines or amines under acidic or basic conditions can lead to the formation of hydrazones or imines.
Major Products:
Bicyclic Heterocycles: Indazoles and other heterocyclic compounds are commonly synthesized from this compound.
Hydrazones and Imines: These products are formed through condensation reactions with hydrazines or amines.
Scientific Research Applications
2-Bromo-6-fluorobenzaldehyde has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
- 2-Bromo-3-fluorobenzaldehyde
Comparison: 2-Bromo-6-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms at the ortho positions. This configuration influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound is particularly useful in synthesizing bicyclic heterocycles and NMR probes .
Properties
IUPAC Name |
2-bromo-6-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNILWKRAKKEQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625903 | |
Record name | 2-Bromo-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360575-28-6 | |
Record name | 2-Bromo-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of the novel method for synthesizing 2-bromo-6-fluorobenzaldehyde described in the research?
A1: The research highlights a novel method for synthesizing this compound that offers several advantages over potential previous methods. The authors specifically emphasize the convenience of operation, cost-effectiveness, and simplicity of the post-treatment process []. Furthermore, the method boasts high efficiency, achieving a product purity greater than or equal to 99.0% and a 100% conversion rate [].
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